Extended PEG8 Linker for Greater Conformational Reach
Thalidomide-NH-PEG8-Ts contains an 8-unit polyethylene glycol spacer, offering a greater maximal end-to-end distance than its PEG2, PEG4, or PEG6 counterparts. This extended reach is essential when the distance between the CRBN binding site and the target protein's ligand-binding pocket exceeds the span of shorter linkers, as observed in the IDO1 PROTAC system [1].
| Evidence Dimension | Linker length (PEG units) |
|---|---|
| Target Compound Data | 8 PEG units |
| Comparator Or Baseline | PEG2, PEG4, PEG6, PEG7 |
| Quantified Difference | 8 vs. 2–7 PEG units |
| Conditions | N/A (structural parameter) |
Why This Matters
Selecting a linker of insufficient length can preclude ternary complex formation, rendering the PROTAC inactive against targets with deeply buried ligand-binding sites.
- [1] Hu M, et al. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharm Sin B. 2020;10(10):1943-1953. DOI: 10.1016/j.apsb.2020.02.010. View Source
